molecular formula C46H46BF4N2O4P2Rh- B6341551 (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97% CAS No. 1174131-02-2

(S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%

Cat. No. B6341551
CAS RN: 1174131-02-2
M. Wt: 942.5 g/mol
InChI Key: JGBGWKDXLJSPBK-ONEVTFJLSA-N
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Description

Rhodium-based catalysts, such as 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate , are commonly used in various chemical reactions due to their high reactivity and selectivity .


Molecular Structure Analysis

The molecular structure of rhodium-based catalysts typically includes a rhodium center coordinated to various ligands . The exact structure of “(S)-(-)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%” could not be found in the searched resources.


Chemical Reactions Analysis

Rhodium-based catalysts are known to facilitate a variety of chemical reactions, including hydrogenation, hydroformylation, and Heck reactions . The specific reactions that “(S)-(-)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%” can catalyze are not available in the searched resources.

Scientific Research Applications

Rhodium Complexes in Catalysis

Rhodium complexes are pivotal in homogeneous catalysis, offering pathways for efficient and selective chemical transformations. They are instrumental in hydrogenation reactions, carbon-carbon bond formation, and the synthesis of chiral molecules. The unique electronic and structural properties of rhodium complexes allow for precise control over reaction conditions, leading to high yields and selectivity. Research in this area focuses on developing new rhodium catalysts that can facilitate reactions under milder conditions, with broader substrate scopes and higher turnover numbers, aiming for more sustainable and environmentally friendly processes (Medici et al., 2021).

Phosphine Ligands in Organic Synthesis

Phosphine ligands, including those with biphenyl and bipyridine moieties, are crucial for the activation and stabilization of metal catalysts used in organic synthesis. They play a significant role in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, which are foundational methods for constructing complex organic molecules. The steric and electronic properties of these ligands can be finely tuned to achieve high levels of regio- and stereoselectivity. The development of new phosphine ligands continues to be a vibrant area of research, aiming to expand the utility of metal-catalyzed reactions for synthesizing biologically active compounds and materials for technological applications (Pellissier, 2011).

OLED Materials

The application of rhodium complexes and related materials in OLEDs represents a merging of organic electronics and materials science. Rhodium complexes, owing to their ability to exhibit phosphorescence, are explored as potential emitters in OLED devices. The design and synthesis of new organic semiconductors, including those based on rhodium, aim to improve the efficiency, stability, and color purity of OLEDs. This research is crucial for advancing display technology and developing new types of light-emitting materials (Chi & Chou, 2010).

Mechanism of Action

The mechanism of action for rhodium-based catalysts often involves the coordination of substrates to the rhodium center, followed by a series of bond-making and bond-breaking steps . The specific mechanism of action for “(S)-(-)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) BF4, 97%” is not available in the searched resources.

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4P2.C8H12.BF4.Rh/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-26H,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBGWKDXLJSPBK-ONEVTFJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1/C=C\CC/C=C\C1.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46BF4N2O4P2Rh-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

CAS RN

573718-56-6
Record name (1Z,5Z)-cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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